molecular formula C22H29ClO6 B3280655 (+)-5-trans Cloprostenol CAS No. 72029-43-7

(+)-5-trans Cloprostenol

Cat. No.: B3280655
CAS No.: 72029-43-7
M. Wt: 424.9 g/mol
InChI Key: VJGGHXVGBSZVMZ-RHRRPTPYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-5-trans Cloprostenol is a synthetic analog of prostaglandin F2α, a naturally occurring prostaglandin. It is primarily used in veterinary medicine for its potent luteolytic properties, which means it can induce the regression of the corpus luteum, a temporary endocrine structure in female mammals. This compound is particularly useful in managing reproductive cycles in livestock, such as cattle, pigs, and horses .

Preparation Methods

The synthesis of (+)-5-trans Cloprostenol involves several steps, starting from readily available dichloro-containing bicyclic ketone. The process includes:

    Baeyer–Villiger Monooxygenase-Catalyzed Oxidation: This step involves the stereoselective oxidation of the bicyclic ketone to form a lactone intermediate.

    Ketoreductase-Catalyzed Reduction: The enones are reduced diastereoselectively to set the critical stereochemical configurations.

    Copper(II)-Catalyzed Regioselective p-Phenylbenzoylation: This step involves the regioselective benzoylation of the secondary alcohol of the diol.

For industrial production, cloprostenol sodium is prepared using an industrial preparative liquid chromatography separation purification system. This method ensures high product purity and is suitable for mass production .

Chemical Reactions Analysis

(+)-5-trans Cloprostenol undergoes various chemical reactions, including:

Common reagents used in these reactions include dichloro-containing bicyclic ketone, Baeyer–Villiger monooxygenase, ketoreductase, and copper(II) catalysts. The major products formed include various stereoisomers and regioisomers of the compound .

Mechanism of Action

(+)-5-trans Cloprostenol exerts its effects by acting as an agonist for the prostaglandin F2-alpha receptor. This interaction induces a sharp fall in progesterone levels, leading to the regression of the corpus luteum. The compound also affects the expression of various genes involved in steroidogenesis and prostaglandin synthesis .

Comparison with Similar Compounds

(+)-5-trans Cloprostenol is unique among prostaglandin analogs due to its high potency and specific luteolytic activity. Similar compounds include:

    Bimatoprost: Used primarily for its ocular hypotensive effects.

    Fluprostenol: Another prostaglandin analog with similar applications in veterinary medicine.

    Travoprost: Used in the treatment of glaucoma.

These compounds share a similar chemical framework but differ in their specific applications and potency.

Properties

CAS No.

72029-43-7

Molecular Formula

C22H29ClO6

Molecular Weight

424.9 g/mol

IUPAC Name

(E)-7-[2-[(E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1+,11-10+

InChI Key

VJGGHXVGBSZVMZ-RHRRPTPYSA-N

Isomeric SMILES

C1C(C(C(C1O)/C=C/C(COC2=CC(=CC=C2)Cl)O)C/C=C/CCCC(=O)O)O

SMILES

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O

Canonical SMILES

C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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